molecular formula C4H10O2 B12310885 2-Ethoxyethanol-1,1,2,2-D4 CAS No. 1219805-07-8

2-Ethoxyethanol-1,1,2,2-D4

Cat. No.: B12310885
CAS No.: 1219805-07-8
M. Wt: 94.15 g/mol
InChI Key: ZNQVEEAIQZEUHB-KHORGVISSA-N
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Description

2-Ethoxyethanol-1,1,2,2-D4 is a deuterated version of 2-Ethoxyethanol, a solvent widely used in commercial and industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of deuterated ethanol (C2D5OH) and ethylene oxide (C2H4O) under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 2-Ethoxyethanol-1,1,2,2-D4 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethanol-1,1,2,2-D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include ethylene glycol derivatives, aldehydes, and various substituted ethers. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxyethanol-1,1,2,2-D4 is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a solvent and reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in metabolic studies to trace biochemical pathways.

    Medicine: It is employed in diagnostic imaging and as a reference standard in pharmaceutical research.

    Industry: It finds applications in the production of paints, coatings, and cleaning agents

Mechanism of Action

The mechanism of action of 2-Ethoxyethanol-1,1,2,2-D4 involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In metabolic studies, the deuterium atoms allow for the tracing of metabolic pathways without altering the compound’s chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: Another glycol ether with similar solvent properties but different reactivity due to the presence of a methoxy group.

    2-Butoxyethanol: A glycol ether with a longer carbon chain, offering different solubility and reactivity characteristics.

    2-Propoxyethanol: Similar to 2-Ethoxyethanol but with a propoxy group, affecting its physical and chemical properties.

Uniqueness

2-Ethoxyethanol-1,1,2,2-D4 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking and analysis in various scientific applications, setting it apart from its non-deuterated counterparts.

Properties

CAS No.

1219805-07-8

Molecular Formula

C4H10O2

Molecular Weight

94.15 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-ethoxyethanol

InChI

InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3/i3D2,4D2

InChI Key

ZNQVEEAIQZEUHB-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC)O

Canonical SMILES

CCOCCO

Origin of Product

United States

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